N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzamide group, and an acetylamino phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Acetylamino Phenyl Group: The final step involves the coupling of the benzothiazole-benzamide intermediate with 4-acetylaminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole ring and acetylamino phenyl group contribute to its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C24H20N4O3S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H20N4O3S2/c1-15(29)25-17-7-9-18(10-8-17)26-22(30)14-32-24-28-20-12-11-19(13-21(20)33-24)27-23(31)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
InChI Key |
RYJYDMURBVRYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.